molecular formula C16H17OP B14304012 Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane CAS No. 113844-58-9

Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane

Cat. No.: B14304012
CAS No.: 113844-58-9
M. Wt: 256.28 g/mol
InChI Key: KJPAAMTYIKKSSA-UHFFFAOYSA-N
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Description

Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane is a chemical compound that features a phosphane group attached to a fluorenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane typically involves the reaction of 9-methyl-9H-fluorene with a suitable phosphane reagent under controlled conditions. One common method involves the use of dimethylphosphane oxide as a reagent, which reacts with 9-methyl-9H-fluorene in the presence of a catalyst such as palladium or platinum. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of high-throughput screening and automation can also play a role in industrial production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane can undergo various types of chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphane oxides.

    Reduction: The compound can be reduced under specific conditions to yield different phosphane derivatives.

    Substitution: The fluorenyl moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products Formed

    Oxidation: Phosphane oxides.

    Reduction: Reduced phosphane derivatives.

    Substitution: Substituted fluorenyl compounds.

Scientific Research Applications

Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane group. This interaction can influence various pathways, including catalytic cycles in coordination chemistry and biological processes involving phosphane compounds.

Comparison with Similar Compounds

Similar Compounds

    9-Methyl-9H-fluorene: A precursor in the synthesis of Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane.

    Dimethylphosphane oxide: A reagent used in the synthesis of the compound.

Uniqueness

This compound is unique due to its combination of a fluorenyl moiety and a phosphane group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in catalysis and materials science.

Properties

CAS No.

113844-58-9

Molecular Formula

C16H17OP

Molecular Weight

256.28 g/mol

IUPAC Name

9-dimethylphosphoryl-9-methylfluorene

InChI

InChI=1S/C16H17OP/c1-16(18(2,3)17)14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11H,1-3H3

InChI Key

KJPAAMTYIKKSSA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(C)C

Origin of Product

United States

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